Alacepril

Vue d'ensemble

Description

L’Alacepril est un inhibiteur de l’enzyme de conversion de l’angiotensine principalement utilisé pour traiter l’hypertension artérielle et, dans certains cas, l’hypertension rénovasculaire . Il s’agit d’un promédicament qui se métabolise en captopril et en désacétylalacépril, qui sont des formes actives exerçant des effets antihypertenseurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’alacépril implique la formation d’une amide entre le S-acétylcaptopril et le (S)-tert-butyl 2-amino-3-phénylpropanoate . La réaction est complétée par une déprotection avec de l’acide trifluoroacétique .

Méthodes de production industrielle : La production industrielle de l’alacépril suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique un contrôle précis des conditions réactionnelles, telles que la température, le pH et l’utilisation de solvants, pour garantir un rendement élevé et une pureté du produit final .

Types de réactions :

Oxydation : L’Alacepril peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfhydryle, conduisant à la formation de disulfures.

Réduction : Le composé peut être réduit en sa forme thiol correspondante.

Substitution : L’this compound peut participer à des réactions de substitution nucléophile, en particulier impliquant le groupe sulfhydryle.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs comme le dithiothréitol.

Substitution : Nucléophiles tels que les amines ou les thiols.

Principaux produits :

Oxydation : Disulfures.

Réduction : Dérivés thiols.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

L’Alacepril a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs de l’enzyme de conversion de l’angiotensine.

Biologie : Étudié pour ses effets sur les processus cellulaires, en particulier ceux impliquant le système rénine-angiotensine.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antihypertensifs.

Mécanisme D'action

L’Alacepril exerce ses effets en inhibant l’enzyme de conversion de l’angiotensine, qui est responsable de la conversion de l’angiotensine I en angiotensine II, un puissant vasoconstricteur . En inhibant cette enzyme, l’alacépril réduit les taux d’angiotensine II, ce qui entraîne une vasodilatation et une diminution de la pression artérielle . De plus, il empêche la dégradation de la bradykinine, un peptide vasodilatateur, contribuant ainsi davantage à ses effets antihypertenseurs .

Composés similaires :

Captopril : Le métabolite actif de l’alacépril avec un mécanisme d’action similaire, mais une durée d’effet plus courte.

Unicité de l’this compound : L’this compound est unique en raison de sa nature de promédicament, ce qui permet une installation plus lente et une durée d’action plus longue par rapport au captopril . Cela le rend particulièrement utile dans la gestion de l’hypertension artérielle chronique avec moins de doses .

Comparaison Avec Des Composés Similaires

Captopril: The active metabolite of alacepril with a similar mechanism of action but a shorter duration of effect.

Lisinopril: A non-sulfhydryl angiotensin-converting enzyme inhibitor with a longer half-life and different side effect profile.

Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows for a slower onset and longer duration of action compared to captopril . This makes it particularly useful in managing chronic hypertension with fewer doses .

Activité Biologique

Alacepril is a novel angiotensin-converting enzyme (ACE) inhibitor that has been widely studied for its antihypertensive properties and additional biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, effects on cardiovascular health, antioxidant properties, and its implications in veterinary medicine.

This compound functions primarily as an ACE inhibitor, which leads to decreased production of angiotensin II, a potent vasoconstrictor. This reduction results in vasodilation, lower blood pressure, and decreased workload on the heart. The compound also promotes increased levels of bradykinin, a peptide that causes blood vessels to dilate, further contributing to its antihypertensive effects .

Antihypertensive Effects

Research has demonstrated that this compound exhibits significant antihypertensive activity. In studies involving renal hypertensive rats and dogs, it was shown to produce a dose-dependent decrease in blood pressure. Specifically, this compound's potency was found to be three times greater than that of captopril when evaluated based on the area over the antihypertensive curve (AOC) .

Table 1: Comparison of Antihypertensive Effects

| Animal Model | Dosage (mg/kg) | Effectiveness |

|---|---|---|

| Renal Hypertensive Rats | 1-30 | Significant reduction in BP |

| Renal Hypertensive Dogs | 3 | Stable and sustained hypotensive effect |

Antioxidant Properties

This compound's biological activity extends beyond its role as an ACE inhibitor. Studies indicate that metabolites of this compound possess free radical scavenging properties. Specifically, this compound and its metabolites demonstrated significant scavenging activity against superoxide and hydroxyl radicals in vitro, suggesting an antioxidant effect that may contribute to its overall therapeutic profile .

Table 2: Free Radical Scavenging Activity

| Compound | Superoxide Scavenging | Hydroxyl Radical Scavenging |

|---|---|---|

| This compound | Yes | Yes |

| Desacetylthis compound | Yes | Yes |

| Captopril | Yes | Yes |

| Lisinopril | No | Slight |

Impact on Cardiovascular Health

In addition to lowering blood pressure, this compound has been shown to prevent the development of atherosclerosis in animal models by reducing low-density lipoprotein (LDL) levels and vascular ACE activity . A study involving dogs with mitral valve disease (MVD) indicated that this compound improved left ventricular function and quality of life for many patients. However, factors such as baseline atrial natriuretic peptide levels were found to correlate with treatment efficacy .

Case Studies

-

Canine Mitral Valve Disease Study :

- Participants : 36 dogs with MVD.

- Outcome : Improvement in cough scores and left ventricular dimensions post-treatment with this compound.

- Findings : 55.6% showed improvement in clinical symptoms; however, some dogs remained unresponsive based on specific baseline markers.

-

Atherosclerosis Prevention Study :

- Participants : Monkeys.

- Outcome : this compound reduced LDL cholesterol levels significantly.

- Findings : Suggests potential for use in preventing cardiovascular diseases linked to dyslipidemia.

Propriétés

IUPAC Name |

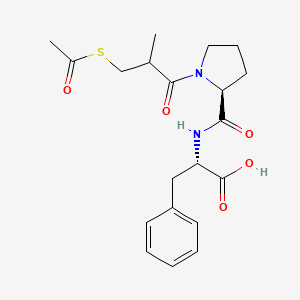

(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHHOYXPRDYHEZ-COXVUDFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048576 | |

| Record name | Alacepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74258-86-9 | |

| Record name | Alacepril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74258-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alacepril [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alacepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALACEPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.